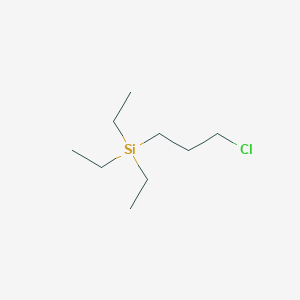

3-Chloropropyltriethylsilane

Cat. No. B8568682

M. Wt: 192.80 g/mol

InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04614812

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 1.7 g (0.0125 mol) of Cl3SiH and 0.05 ml of Pt catalyst solution. The mixture was heated to 65° C. and addition of 7.7 g (0.1 mol) of allyl chloride begun. There was an exothermic reaction to 108.5° C. over 16 min, followed by a temperature drop. Addition of allyl chloride was complete in 31 min, with heat then applied at reflux (up to 114° C.) over 170 min. Vacuum distillation yielded 7.88 g (40.9%) of Et3SiCH2CH2CH2Cl with a Et3SiCH2CH2CH2Cl/Et3SiCl selectivity ratio of 1.13. This example shows that this sequence of combination of reactants allows the Cl3SiH promoter to be consumed, at which point the reaction of Et3SiH with allyl chloride proceeds at the low rate and selectivity exhibited in Comparative Example DD.

[Compound]

Name

Pt

Quantity

0.05 mL

Type

catalyst

Reaction Step Five

Name

Yield

40.9%

Identifiers

|

REACTION_CXSMILES

|

[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[SiH](Cl)(Cl)Cl.[CH2:12]([Cl:15])[CH:13]=[CH2:14]>>[Si:1]([CH2:14][CH2:13][CH2:12][Cl:15])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](CC)(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

1.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

7.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Five

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0.05 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an exothermic reaction to 108.5° C. over 16 min

|

|

Duration

|

16 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux (up to 114° C.) over 170 min

|

|

Duration

|

170 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

31 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Si](CC)(CC)(CC)CCCCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.88 g | |

| YIELD: PERCENTYIELD | 40.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |